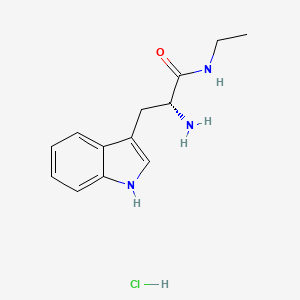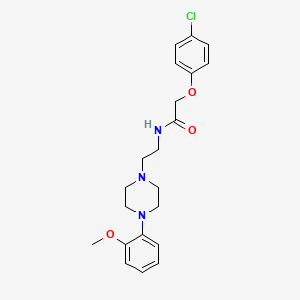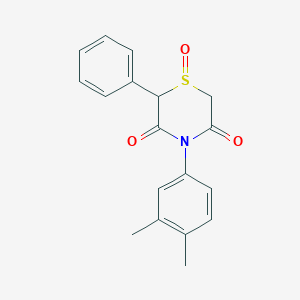
1-(2,5-dimethylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique
Enantioselectivity in Chemical Synthesis
One area of research explores the impact of acyl chain length and branching on the enantioselectivity of enzymatic reactions, providing insights into the synthesis of stereochemically complex dihydropyridine derivatives. Such studies are foundational for developing asymmetric synthetic methodologies, crucial for producing enantiomerically pure compounds in pharmaceuticals and materials science (Sobolev et al., 2002).
Heterocyclic Chemistry
Another significant application is found in the synthesis of heterocyclic compounds, which are pivotal in the discovery of new therapeutic agents. Research in this domain focuses on utilizing key intermediates, like enaminonitriles, for creating pyrazole, pyridine, and pyrimidine derivatives. These compounds have a wide range of applications in medicinal chemistry, including as potential antimicrobial and antifungal agents (Fadda et al., 2012).
Molecular Synthesis and Characterization
The synthesis and characterization of novel compounds through water-mediated reactions demonstrate the compound's utility in creating bipyridine derivatives. Such synthetic strategies are crucial for developing materials with potential applications in non-linear optical (NLO) properties and molecular docking, which can lead to advancements in materials science and biochemistry (Jayarajan et al., 2019).
Antibacterial and Antifungal Activities
Research into thiophene-3-carboxamide derivatives, structurally related to 1-(2,5-dimethylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide, has shown promising antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Vasu et al., 2003).
Computational Chemistry and Material Science
Advancements in computational chemistry methods have enabled the exploration of the non-linear optical (NLO) properties and molecular docking of certain dihydropyridine derivatives. This research area offers insights into the molecular basis of compound interactions and properties, paving the way for the development of new materials with specific optical characteristics and potential therapeutic applications (Jayarajan et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-7-10-19(11-8-15)23-21(25)20-5-4-12-24(22(20)26)14-18-13-16(2)6-9-17(18)3/h4-13H,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJYPJDPZIYCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2704692.png)
![4-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2704693.png)
![N-(2-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2704694.png)





![2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B2704704.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide](/img/structure/B2704707.png)


